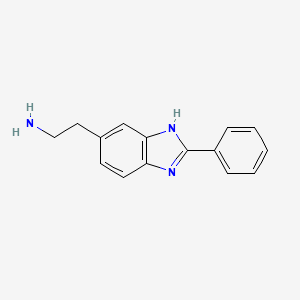
2-(2-Phenyl-3H-benzoimidazol-5-yl)ethylamine
Cat. No. B8283242
M. Wt: 237.30 g/mol
InChI Key: OGLYIQNLCUWLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07432379B2
Procedure details


Azide 192 was dissolved in ethanol and 10% Pd/C (50 mg) was added. H2 was applied at 40 psi with vigorous shaking. After 2 h, TLC analysis indicated complete consumption of starting material. The heterogeneous reaction mixture was filtered through Celite, and the filtrated was concentrated under reduced pressure to give 193.
Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[N:13]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[NH:11][C:10]=2[CH:20]=1)=[N+]=[N-]>C(O)C.[Pd]>[C:14]1([C:12]2[NH:11][C:10]3[CH:20]=[C:6]([CH2:5][CH2:4][NH2:1])[CH:7]=[CH:8][C:9]=3[N:13]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of starting material
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The heterogeneous reaction mixture was filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrated was concentrated under reduced pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


